molecular formula C21H26N2O3 B12492883 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B12492883
M. Wt: 354.4 g/mol
InChI Key: CTWZQYPBDGWIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine core is synthesized by reacting ethylenediamine with a suitable alkylating agent under basic conditions.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group is introduced by reacting the piperazine core with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxyethanone Moiety: The final step involves the reaction of the intermediate with phenoxyacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antipsychotic, antidepressant, and anticancer drugs.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The phenoxyethanone group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-phenoxyethanone
  • 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-phenoxyethanone
  • 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone

Uniqueness

1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This makes it a valuable compound for developing new drugs with improved efficacy and safety profiles.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H26N2O3/c1-2-25-20-10-8-18(9-11-20)16-22-12-14-23(15-13-22)21(24)17-26-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3

InChI Key

CTWZQYPBDGWIDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.